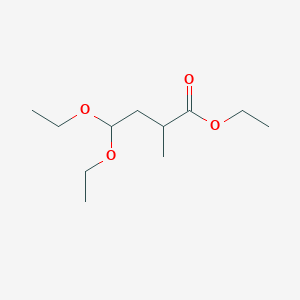

![molecular formula C13H14N2O3S B2794921 [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid CAS No. 335398-82-8](/img/structure/B2794921.png)

[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wirkmechanismus

Target of Action

The primary target of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid is the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a member of the nuclear hormone receptor superfamily and plays a crucial role in enhancing insulin sensitivity .

Mode of Action

The compound interacts with PPARγ, leading to its activation . The activation of PPARγ results in enhanced insulin sensitivity, which is beneficial in the management of diabetes .

Biochemical Pathways

The activation of PPARγ affects several biochemical pathways. One of the key pathways is the insulin signaling pathway . By enhancing insulin sensitivity, the compound promotes the efficient utilization of glucose, thereby helping to regulate blood sugar levels .

Pharmacokinetics

It’s known that the stability of similar compounds, such as boronic acids and their esters, can be influenced by water, as these compounds are only marginally stable in water . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and, consequently, its bioavailability.

Result of Action

The activation of PPARγ by this compound leads to enhanced insulin sensitivity at the molecular level. This can result in improved glucose utilization at the cellular level, which is particularly beneficial for individuals with insulin resistance or type 2 diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of water can affect the stability of the compound . Additionally, the compound’s efficacy can be influenced by the individual’s metabolic state, such as the level of insulin resistance.

Vorbereitungsmethoden

The synthesis of [2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid typically involves the reaction of 4-ethoxyaniline with thiazole-4-carboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve optimization of reaction parameters to maximize yield and purity, including the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid has several scientific research applications:

Medicinal Chemistry: It is used in the design and synthesis of novel pharmaceutical compounds with potential anti-inflammatory, antimicrobial, and anticancer properties.

Proteomics Research: The compound is utilized in proteomics research for the study of protein interactions and functions.

Biological Studies: It serves as a tool in biological studies to investigate cellular processes and molecular mechanisms.

Vergleich Mit ähnlichen Verbindungen

[2-(4-Ethoxy-phenylamino)-thiazol-4-yl]-acetic acid can be compared with other similar compounds, such as:

[2-(4-Methoxy-phenylamino)-thiazol-4-yl]-acetic acid: This compound has a methoxy group instead of an ethoxy group, which may result in different biological activities and chemical properties.

[2-(4-Chloro-phenylamino)-thiazol-4-yl]-acetic acid:

Eigenschaften

IUPAC Name |

2-[2-(4-ethoxyanilino)-1,3-thiazol-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3S/c1-2-18-11-5-3-9(4-6-11)14-13-15-10(8-19-13)7-12(16)17/h3-6,8H,2,7H2,1H3,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTCXSAKYPGZIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2794838.png)

![Benzyl {[4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B2794843.png)

![3-[(2-azepan-1-yl-2-oxoethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2794845.png)

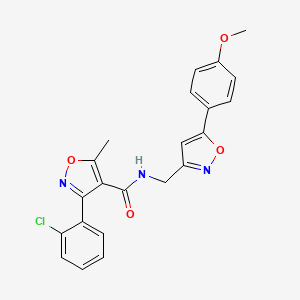

![9-(3-methoxyphenyl)-1-methyl-3-[(naphthalen-1-yl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2794849.png)

![1-{[3-(Trifluoromethyl)phenoxy]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2794855.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2794856.png)

![N-(4-bromo-3-methylphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2794859.png)